Elaeocarpine
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Overview
Description
Elaeocarpine is an indolizidine alkaloid found in various species of the Elaeocarpus genus. This compound is known for its unique tetracyclic ring system, which includes a phenyl ring and an indolizidine ring fused by a tetrahydropyran-4-one framework . This compound has been studied for its potential pharmacological activities, including its interaction with the human delta-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaeocarpine can be synthesized through a modular and divergent approach. This method involves the rapid construction of the tetrahydrobenzopyran-4-one framework via an aldol/dehydration/oxa-Michael process . A key step in the synthesis is the NbCl5-mediated intramolecular Mannich reaction, which helps build the C ring and secure both stereoisomers present in natural products . The final diversification is achieved through the intermediacy of thioamide, with the side chain installed by an Eschenmoser sulfide contraction/reduction sequence .
Industrial Production Methods: The use of commercially available materials and efficient reaction conditions makes this approach suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Elaeocarpine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and oxothis compound .
Scientific Research Applications
Mechanism of Action
Elaeocarpine exerts its effects primarily through its interaction with the human delta-opioid receptor. This interaction is of great interest in analgesic drug discovery due to its potential to provide pain relief with minimized side effects . The compound’s binding to the receptor modulates the receptor’s activity, leading to various downstream effects that contribute to its pharmacological properties .
Comparison with Similar Compounds
Elaeocarpine is part of a family of indolizidine alkaloids found in the Elaeocarpus genus. Similar compounds include:
Isothis compound: A stereoisomer of this compound with similar pharmacological properties.
Oxothis compound: An oxidized derivative of this compound.
Elaeocarfoline A and B: Recently isolated alkaloids with a similar tetracyclic ring system.
This compound’s uniqueness lies in its specific interaction with the delta-opioid receptor and its potential for developing new analgesics with fewer side effects .
Properties
CAS No. |
30891-89-5 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3 |
InChI Key |
DXTYYNIKCKARPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Origin of Product |
United States |
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